molecular formula C7H11ClO B14207518 3,3-Dimethyl-2-methylidenebutanoyl chloride CAS No. 824411-00-9

3,3-Dimethyl-2-methylidenebutanoyl chloride

Cat. No.: B14207518
CAS No.: 824411-00-9
M. Wt: 146.61 g/mol
InChI Key: BLOMDHCMZPOKJO-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-methylidenebutanoyl chloride is an organic compound with the molecular formula C6H9ClO. It is a derivative of butanoyl chloride, characterized by the presence of a methylidene group and two methyl groups attached to the butanoyl chloride backbone. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethyl-2-methylidenebutanoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethyl-2-butanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

(CH3)2C=CHCOCH3+SOCl2(CH3)2C=CHCOCl+SO2+HCl(CH_3)_2C=CHCOCH_3 + SOCl_2 \rightarrow (CH_3)_2C=CHCOCl + SO_2 + HCl (CH3​)2​C=CHCOCH3​+SOCl2​→(CH3​)2​C=CHCOCl+SO2​+HCl

This method typically requires anhydrous conditions and a suitable solvent such as dichloromethane to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-methylidenebutanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, leading to the formation of more complex molecules.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3,3-dimethyl-2-methylidenebutanoic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile are frequently used solvents.

    Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be employed to enhance reaction rates.

Major Products

The major products formed from these reactions include amides, esters, and carboxylic acids, depending on the specific reagents and conditions used.

Scientific Research Applications

3,3-Dimethyl-2-methylidenebutanoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-methylidenebutanoyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create complex molecules with desired functionalities.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylacryloyl chloride: Similar in structure but lacks the methylidene group.

    3-Methyl-2-butenoyl chloride: Another related compound with a different substitution pattern.

    Senecioyl chloride: Shares structural similarities but differs in the position of the double bond.

Uniqueness

3,3-Dimethyl-2-methylidenebutanoyl chloride is unique due to the presence of both the methylidene and two methyl groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where these structural features are advantageous.

Properties

CAS No.

824411-00-9

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

IUPAC Name

3,3-dimethyl-2-methylidenebutanoyl chloride

InChI

InChI=1S/C7H11ClO/c1-5(6(8)9)7(2,3)4/h1H2,2-4H3

InChI Key

BLOMDHCMZPOKJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=C)C(=O)Cl

Origin of Product

United States

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